molecular formula C15H14ClNO4S B2780296 Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate CAS No. 338409-54-4

Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate

Cat. No.: B2780296
CAS No.: 338409-54-4
M. Wt: 339.79
InChI Key: QXSDPKXDNMSQFK-UHFFFAOYSA-N
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Description

“Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate” is a chemical compound with the CAS Number: 338409-54-4. It has a linear formula of C15H14ClNO4S . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14ClNO4S/c1-9-13(21-12(18)7-8-16)17-14(22-9)10-3-5-11(6-4-10)15(19)20-2/h3-6H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 339.8 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Synthesis and Potential Biological Activities

Research has demonstrated a keen interest in the synthesis of compounds related to Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate, highlighting their potential biological activities. A notable study involves the synthesis of quinazolinone derivatives that share a structural relation, emphasizing their expected biological activities due to similar chemical frameworks (Párkányi & Schmidt, 2000). Similarly, the formation of thiazine derivatives from related compounds further contributes to the understanding of their potential applications in medicinal chemistry (Jenny & Heimgartner, 1989).

Anticancer Properties

A significant application area for related thiazol compounds is in the exploration of their anticancer properties. The synthesis and evaluation of acetamide derivatives have shown promising results against various cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds displaying high selectivity and activity, particularly against melanoma and breast cancer, indicate the therapeutic potential of these chemicals in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).

Molecular Aggregation and Spectroscopic Studies

Further research delves into the molecular aggregation effects of similar compounds, exploring their spectroscopic properties in various solvents. These studies are crucial for understanding the interactions and behaviors of such compounds at the molecular level, potentially leading to applications in materials science and molecular engineering (Matwijczuk et al., 2016).

Antimicrobial Activity

Another significant application area is the exploration of antimicrobial activities. Compounds structurally related to this compound have been synthesized and tested for their efficacy against a variety of Gram-positive and Gram-negative bacteria and fungi. The results often show better activity compared to reference drugs, suggesting their potential use in developing new antimicrobial agents (Liaras et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 4-[4-(3-chloropropanoyloxy)-5-methyl-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-13(21-12(18)7-8-16)17-14(22-9)10-3-5-11(6-4-10)15(19)20-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSDPKXDNMSQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)OC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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